Sulfato de hidracina-15N2

Descripción general

Descripción

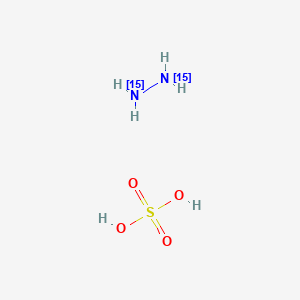

Hydrazine sulfate-15N2 is a nitrogen-15 labeled synthetic sulfate salt of hydrazine. It is a derivative of ammonia and is represented by the chemical formula H215N15NH2 · H2SO4. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Hydrazine sulfate-15N2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of labeled compounds for tracing reaction mechanisms.

Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

Medicine: Used in the development of diagnostic tools and therapeutic agents.

Industry: Utilized in the synthesis of corrosion inhibitors and other industrial chemicals

Mecanismo De Acción

Target of Action

Hydrazine sulfate-15N2 is a nitrogen-15 labeled synthetic sulfate salt of hydrazine

Mode of Action

Hydrazine and its derivatives are generally known to react with biological molecules, potentially altering their function .

Biochemical Pathways

Hydrazine and its derivatives can potentially affect various biochemical pathways due to their reactivity with biological molecules .

Pharmacokinetics

The properties of hydrazine and its derivatives suggest that they can be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

Due to the reactivity of hydrazine and its derivatives, they can potentially cause alterations in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydrazine sulfate-15N2. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Hydrazine Sulfate-15N2 plays a role in biochemical reactions. It is used as a reagent in the heterocyclization of primary amines . It may also be cyclized itself . It is also used in the synthesis of novel triazole corrosion inhibitors for mild steel .

Cellular Effects

It is known that hydrazine, a related compound, is toxic and can cause fatty liver, CNS disturbances, and tumors in various organs .

Molecular Mechanism

It is known that hydrazine, a related compound, can cause depletion of ATP and reduced glutathione .

Temporal Effects in Laboratory Settings

It is known that hydrazine, a related compound, is remarkably stable even though it has a large (positive) heat of formation .

Dosage Effects in Animal Models

It is known that hydrazine, a related compound, is a strong convulsant at high doses, but demonstrates depressive effects at low doses .

Metabolic Pathways

It is known that hydrazine, a related compound, is a metabolite of two important drugs namely isoniazid and hydralazine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydrazine sulfate-15N2 can be synthesized by reacting an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4). The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The isotopic labeling with nitrogen-15 is achieved by using nitrogen-15 enriched hydrazine in the reaction .

Industrial Production Methods: In an industrial setting, the production of hydrazine sulfate-15N2 follows similar principles but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to produce the compound in bulk quantities. The product is then purified and packaged for use in various research applications .

Análisis De Reacciones Químicas

Types of Reactions: Hydrazine sulfate-15N2 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen gas and water.

Reduction: It can act as a reducing agent in various chemical reactions.

Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can reduce metal ions in aqueous solutions.

Substitution: Reactions with aldehydes and ketones under acidic or basic conditions to form hydrazones.

Major Products:

Oxidation: Nitrogen gas (N2) and water (H2O).

Reduction: Reduced metal species.

Substitution: Hydrazones, which are useful intermediates in organic synthesis.

Comparación Con Compuestos Similares

Hydrazine sulfate: The non-labeled version of hydrazine sulfate.

Hydrazine monohydrate-15N2: Another nitrogen-15 labeled hydrazine compound.

Hydrazinium hydroxide-15N2: A nitrogen-15 labeled hydrazine compound with a hydroxide group

Uniqueness: Hydrazine sulfate-15N2 is unique due to its specific isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of nitrogen atoms. This distinguishes it from other similar compounds that may not have the same level of isotopic enrichment .

Actividad Biológica

Hydrazine sulfate-15N2 is a nitrogen-15 labeled synthetic sulfate salt of hydrazine, primarily utilized in scientific research due to its isotopic labeling properties. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic studies. This article delves into its biological activity, mechanisms of action, safety profile, and relevant case studies.

Hydrazine sulfate acts as an anticachexia agent, which is particularly relevant in cancer patients experiencing weight loss due to the disease. Its primary mechanisms include:

- Inhibition of Gluconeogenesis : It inhibits the enzyme phosphoenolpyruvate carboxykinase (PEP CK), which is crucial in glucose production. This inhibition helps in reducing energy wasting associated with malignancy .

- Improvement of Metabolic Parameters : Clinical studies have shown that hydrazine sulfate can improve glucose tolerance and reduce glucose turnover, which are critical in managing cancer cachexia .

Effects on Cancer Cachexia

A randomized, double-blind, placebo-controlled trial involving 38 patients with advanced cancer demonstrated that hydrazine sulfate significantly improved glucose tolerance and reduced total glucose production compared to placebo:

| Parameter | Placebo Group (mg/dl) | Hydrazine Group (mg/dl) | p-value |

|---|---|---|---|

| Initial 2-hr Glucose | 169 ± 24 | 128 ± 12 | < 0.05 |

| Total Glucose Production Rate | 3.07 | 2.46 | < 0.05 |

These findings suggest that hydrazine sulfate can effectively influence carbohydrate metabolism in cancer patients .

Impact on Appetite and Weight

In addition to metabolic benefits, hydrazine sulfate has been associated with increased appetite and stabilization or improvement of weight in cancer patients. In various trials, it has shown minimal side effects while promoting better performance status and reducing pain .

Safety Profile

Despite its biological activity, hydrazine sulfate is known to be toxic if ingested or inhaled, causing skin irritation and potentially leading to more severe health issues. Safety precautions are essential when handling this compound in laboratory settings .

Case Studies

- Clinical Trial on Cancer Patients :

- Metabolic Studies :

Propiedades

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583904 | |

| Record name | Sulfuric acid--(~15~N_2_)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88491-70-7 | |

| Record name | Sulfuric acid--(~15~N_2_)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine sulfate-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of hydrazine sulfate-15N2 in the synthesis of dl-glutamine-2,5-15N2?

A1: Hydrazine sulfate-15N2 acts as a reactant that introduces the desired 15N isotopic labels into the target molecule. The paper describes a two-step synthesis []. In the first step, hydrazine sulfate-15N2 reacts with 2-oxapentanedioic acid to form 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This intermediate compound already contains the 15N labels at the desired positions. Subsequently, this intermediate is reduced to yield the final product, dl-glutamine-2,5-15N2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.